molecular formula C23H21FN2O3 B290276 N-(1,4-dioxo-3-piperidin-1-yl-1,4-dihydronaphthalen-2-yl)-N-(4-fluorophenyl)acetamide

N-(1,4-dioxo-3-piperidin-1-yl-1,4-dihydronaphthalen-2-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B290276
M. Wt: 392.4 g/mol
InChI Key: PNSCVEPLHGLMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,4-dioxo-3-piperidin-1-yl-1,4-dihydronaphthalen-2-yl)-N-(4-fluorophenyl)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that has been used in scientific research for its potential applications in the diagnosis and treatment of various diseases.

Mechanism of Action

N-(1,4-dioxo-3-piperidin-1-yl-1,4-dihydronaphthalen-2-yl)-N-(4-fluorophenyl)acetamide binds to TSPO, a protein located in the outer mitochondrial membrane that is involved in various cellular processes, including cholesterol transport, apoptosis, and inflammation. Binding of N-(1,4-dioxo-3-piperidin-1-yl-1,4-dihydronaphthalen-2-yl)-N-(4-fluorophenyl)acetamide to TSPO has been shown to modulate the immune response, reduce inflammation, and promote neuroprotection.
Biochemical and Physiological Effects
N-(1,4-dioxo-3-piperidin-1-yl-1,4-dihydronaphthalen-2-yl)-N-(4-fluorophenyl)acetamide has been shown to have various biochemical and physiological effects, including reducing neuroinflammation, promoting neuroprotection, and inhibiting cancer cell growth. It has also been shown to reduce oxidative stress and apoptosis in various cell types.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1,4-dioxo-3-piperidin-1-yl-1,4-dihydronaphthalen-2-yl)-N-(4-fluorophenyl)acetamide in lab experiments is its high selectivity for TSPO, which allows for specific targeting of activated microglia and astrocytes in the brain, as well as cancer cells. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

For the use of N-(1,4-dioxo-3-piperidin-1-yl-1,4-dihydronaphthalen-2-yl)-N-(4-fluorophenyl)acetamide in scientific research include further investigation of its potential applications in the diagnosis and treatment of neuroinflammation, neurodegenerative diseases, and cancer. It may also be useful in the development of new imaging techniques for these diseases. Additionally, further research is needed to optimize the synthesis method and improve the solubility of N-(1,4-dioxo-3-piperidin-1-yl-1,4-dihydronaphthalen-2-yl)-N-(4-fluorophenyl)acetamide for use in lab experiments.

Synthesis Methods

The synthesis of N-(1,4-dioxo-3-piperidin-1-yl-1,4-dihydronaphthalen-2-yl)-N-(4-fluorophenyl)acetamide involves the reaction of 4-fluoroacetophenone with 2-nitrobenzaldehyde to form 4-fluoro-2-nitrochalcone. This compound is then reduced to 4-fluoro-2-aminochalcone, which is reacted with piperidine-3,4-dione to form the final product, N-(1,4-dioxo-3-piperidin-1-yl-1,4-dihydronaphthalen-2-yl)-N-(4-fluorophenyl)acetamide.

Scientific Research Applications

N-(1,4-dioxo-3-piperidin-1-yl-1,4-dihydronaphthalen-2-yl)-N-(4-fluorophenyl)acetamide has been used in scientific research for its potential applications in the diagnosis and treatment of various diseases, including neuroinflammation, neurodegenerative diseases, and cancer. It has been shown to bind specifically to TSPO, which is highly expressed in activated microglia and astrocytes in the brain, as well as in various cancer cells. This makes N-(1,4-dioxo-3-piperidin-1-yl-1,4-dihydronaphthalen-2-yl)-N-(4-fluorophenyl)acetamide a potential diagnostic tool for the detection of these diseases.

properties

Molecular Formula

C23H21FN2O3

Molecular Weight

392.4 g/mol

IUPAC Name

N-(1,4-dioxo-3-piperidin-1-ylnaphthalen-2-yl)-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C23H21FN2O3/c1-15(27)26(17-11-9-16(24)10-12-17)21-20(25-13-5-2-6-14-25)22(28)18-7-3-4-8-19(18)23(21)29/h3-4,7-12H,2,5-6,13-14H2,1H3

InChI Key

PNSCVEPLHGLMQK-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC=C(C=C1)F)C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCCC4

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)F)C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCCC4

Origin of Product

United States

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